molecular formula C15H16N2O2 B1299514 N-(4-amino-2-methoxyphenyl)-2-methylbenzamide CAS No. 436089-19-9

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B1299514
CAS No.: 436089-19-9
M. Wt: 256.3 g/mol
InChI Key: AWVHUIPCUFRJBM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide

Uniqueness

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHUIPCUFRJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360656
Record name N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-19-9
Record name N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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